Perfluorodiglyme
Overview
Description
Perfluorodiglyme, also known as Perfluoro (diethylene glycol dimethyl ether), is an artificial organic compound . It exists as a colorless liquid under standard conditions . The molecular weight of Perfluorodiglyme is 386.04 .
Molecular Structure Analysis
Perfluorodiglyme has a molecular weight of 386.04 . The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
Perfluorodiglyme is a clear liquid . It has a molecular weight of 386.04 . The storage temperature is 2-8°C . Vapor pressures and densities of Perfluorodiglyme have been measured experimentally .
Scientific Research Applications
Molecular Simulations
Perfluorodiglyme has been used in the development of an all-atom force field for molecular simulations . This force field is based on the general optimized potentials for liquid simulations all-atom (OPLS-AA) force field and has been derived in conjunction with experiments and ab initio quantum mechanical calculations .
2. Validation of Experimental Vapor Pressures and Liquid Densities The physical properties of Perfluorodiglyme, such as vapor pressures and liquid densities, have been measured experimentally to validate the force field and increase our understanding of the physical properties of perfluoropolyethers (PFPEs) .
3. Study of Interactions Specific to PFPEs New parameters have been introduced for interactions specific to PFPEs . Molecular dynamics simulations using the new force field demonstrate excellent agreement with ab initio calculations at the RHF/6-31G∗ level for gas-phase torsional energies and molecular structures for several PFPEs .
Reproduction of Experimentally Determined Densities
The force field accurately reproduces experimentally determined densities . This is significant as it helps in understanding the behavior of Perfluorodiglyme in different conditions.
Reproduction of Enthalpies of Vaporization
The force field also accurately reproduces enthalpies of vaporization derived from experimental vapor pressures . This is important in understanding the energy changes associated with the phase transition of Perfluorodiglyme.
6. Understanding the Effect of Fluorination on Enthalpy of Vaporization Simulation suggests that polyethers demonstrate a significant decrease in enthalpy of vaporization upon fluorination . This phenomenon is a result of reduced cohesion in liquid PFPEs due to a reduction in localized associations between backbone oxygen atoms and neighboring molecules .
Safety and Hazards
properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14O3/c7-1(8,3(11,12)22-5(15,16)17)21-2(9,10)4(13,14)23-6(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKVOMJRCQYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)2CF3, C6F14O3 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542616 | |
Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorodiglyme | |
CAS RN |
40891-99-4 | |
Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorodiglyme | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do molecular simulations provide regarding the properties of perfluorodiglyme?
A2: Molecular dynamics simulations, using an OPLS-AA based force field parameterized for perfluorodiglyme, accurately reproduce experimentally measured densities and enthalpies of vaporization. [] These simulations reveal that fluorination of polyethers, like perfluorodiglyme, leads to a significant decrease in the enthalpy of vaporization compared to their non-fluorinated counterparts. [] This difference is attributed to reduced cohesion within liquid perfluorodiglyme due to weaker localized associations between oxygen atoms in the backbone and surrounding molecules. [] This insight helps explain the distinct behavior of perfluorodiglyme in solution and its suitability for specific applications.
Q2: Can you elaborate on the analytical techniques employed to characterize and validate the use of perfluorodiglyme in research?
A3: Various analytical techniques are crucial for studying perfluorodiglyme's behavior and applications. In the context of microbubble stabilization, acoustical attenuation measurements, static light scattering, and optical microscopy are employed to determine the mean size, size distribution, and stability of the microbubbles. [] Dynamic tensiometry helps understand the adsorption kinetics of DMPC at the interface in the presence of perfluorodiglyme. [] Langmuir monolayer compressions provide insights into the surface pressure and compressibility of the DMPC monolayer with and without perfluorodiglyme. [] For validating molecular dynamics simulations, experimental measurements of vapor pressure and liquid density are crucial for comparison. []
Q3: Are there any known alternatives to perfluorodiglyme in its applications, and what are their comparative advantages or disadvantages?
A4: While the provided research focuses specifically on perfluorodiglyme, other fluorinated ethers with low Ostwald coefficients, like perfluoromonoglyme, are also explored for stabilizing gas emulsions used in imaging. [] Each compound exhibits slightly different properties, influencing factors such as emulsion stability, biocompatibility, and cost. Further research is needed to fully compare and contrast their performance and suitability for specific applications.
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